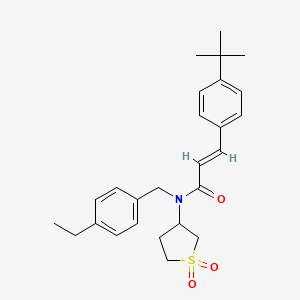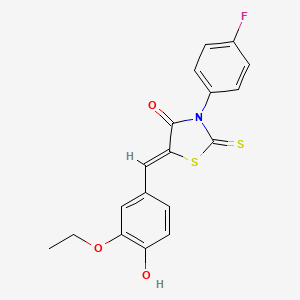
(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a complex structure with multiple functional groups, including a tert-butylphenyl group, a dioxidotetrahydrothiophenyl group, and an ethylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the tert-butylphenyl group: This step may involve the alkylation of phenol with tert-butyl chloride in the presence of a base.
Synthesis of the dioxidotetrahydrothiophenyl group: This could be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide.
Coupling of the ethylbenzyl group: This step might involve the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst.
Formation of the prop-2-enamide backbone: This could involve the reaction of an appropriate acyl chloride with an amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions could target the carbonyl group in the amide bond.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom could yield a sulfone, while reduction of the amide bond could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of multiple functional groups may allow it to interact with various biological targets, making it a candidate for drug discovery research.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases or conditions.
Industry
In industry, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)prop-2-enamide: Similar structure with a methyl group instead of an ethyl group.
(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)prop-2-enamide: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness
The uniqueness of (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide lies in its specific combination of functional groups. The presence of the tert-butylphenyl, dioxidotetrahydrothiophenyl, and ethylbenzyl groups in a single molecule may confer unique chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C26H33NO3S |
|---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
(E)-3-(4-tert-butylphenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C26H33NO3S/c1-5-20-6-8-22(9-7-20)18-27(24-16-17-31(29,30)19-24)25(28)15-12-21-10-13-23(14-11-21)26(2,3)4/h6-15,24H,5,16-19H2,1-4H3/b15-12+ |
InChI-Schlüssel |
YXZIUBPXVAYUEU-NTCAYCPXSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12126462.png)
![4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12126463.png)
![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide](/img/structure/B12126472.png)

![6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12126478.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12126482.png)
![2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12126495.png)
![2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126497.png)


![3-({3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]quinoxalin-2-yl}amino)phenol](/img/structure/B12126526.png)
![(5Z)-2-(2-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126536.png)
![2-amino-1-[2-(3-methoxyphenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126537.png)
